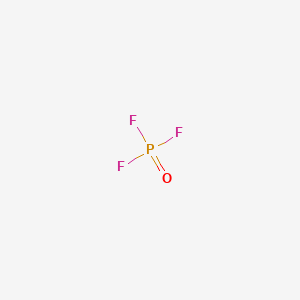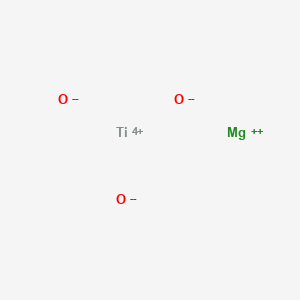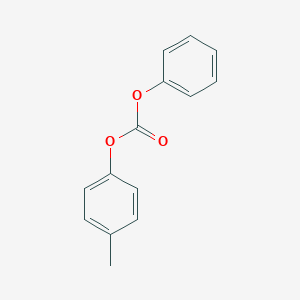
碲亚烷基锡烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tellanylidenestannane, also known as Tin (II) Telluride, is a chemical compound with the molecular formula SnTe. It is a grey solid with a melting point of 780°C and a molecular weight of 246.310. This compound is known for its unique properties and applications in various fields, including semiconductors and thermoelectric materials .
科学研究应用
Tellanylidenestannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tin and tellurium compounds.
Biology: Research has explored its potential biological effects and interactions with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
Tellanylidenestannane can be synthesized through several methods. One common approach involves the direct reaction of tin and tellurium at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile components. The reaction conditions include heating the mixture to temperatures around 780°C until the reaction is complete .
Industrial Production Methods
In industrial settings, Tellanylidenestannane is produced in bulk quantities using similar high-temperature synthesis methods. The compound is often packaged in glass ampules, bottles, or metal ampules to ensure its stability and purity during storage and transportation .
化学反应分析
Types of Reactions
Tellanylidenestannane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Tellanylidenestannane can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction of Tellanylidenestannane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of tellurium with other elements or groups. These reactions often require specific catalysts and controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides and tellurium oxides, while reduction can produce elemental tin and tellurium .
作用机制
The mechanism by which Tellanylidenestannane exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but its potential as an anticancer agent suggests it may interfere with cellular proliferation and survival pathways.
相似化合物的比较
Similar Compounds
Tin (II) Oxide (SnO): Similar in structure but lacks the tellurium component.
Tin (IV) Telluride (SnTe2): Contains a higher oxidation state of tin and additional tellurium atoms.
Lead Telluride (PbTe): Another telluride compound with similar thermoelectric properties.
Uniqueness
Tellanylidenestannane is unique due to its specific combination of tin and tellurium, which imparts distinct electronic and thermoelectric properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
属性
CAS 编号 |
12040-02-7 |
|---|---|
分子式 |
SnTe |
分子量 |
246.3 g/mol |
IUPAC 名称 |
tellanylidenetin |
InChI |
InChI=1S/Sn.Te |
InChI 键 |
WYUZTTNXJUJWQQ-UHFFFAOYSA-N |
SMILES |
[SnH2]=[Te] |
规范 SMILES |
[Sn]=[Te] |
Key on ui other cas no. |
12040-02-7 |
物理描述 |
Grey odorless crystalline solid; [MSDSonline] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)













